N-(3,4-dimethoxyphenethyl)-2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4S/c1-4-39-22-12-10-21(11-13-22)35-29(24-18-32-25-8-6-5-7-23(24)25)33-34-30(35)40-19-28(36)31-16-15-20-9-14-26(37-2)27(17-20)38-3/h5-14,17-18,32H,4,15-16,19H2,1-3H3,(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTZYVKDWMRPEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,4-dimethoxyphenethyl)-2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with potential biological activities. Its molecular formula is , and it has a molecular weight of 483.6 g/mol. This compound is of interest due to its structural features that may confer specific pharmacological properties.
The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in the context of cancer therapy and anti-inflammatory effects. The presence of the triazole ring suggests potential inhibitory activity against certain kinases, which are critical in cancer cell signaling pathways.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to N-(3,4-dimethoxyphenethyl)-2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study: Inhibition of p38α MAPK
In a study evaluating the efficacy of triazole derivatives as p38α MAPK inhibitors, it was found that certain compounds demonstrated nanomolar inhibition levels. The mechanism involved the stabilization of the kinase in an intermediate conformation that disrupts its activity, thereby affecting downstream signaling pathways involved in tumor growth and survival .
Anti-inflammatory Properties
The compound's structure suggests it may also possess anti-inflammatory properties. The indole and triazole moieties are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This aspect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.
Table 1: Biological Activity Summary
| Biological Activity | Target | IC50 (µM) | References |
|---|---|---|---|
| Anticancer | p38α MAPK | 9.3 | |
| Anti-inflammatory | Cytokine production | TBD |
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.6 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
Synthesis and Screening
The synthesis of N-(3,4-dimethoxyphenethyl)-2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves multiple steps including the formation of the thioamide linkage and functionalization of the indole ring. Screening for biological activity typically involves assessing cytotoxicity against various cancer cell lines and evaluating anti-inflammatory effects through cytokine assays.
Cytotoxicity Studies
Cytotoxicity assays have shown that compounds with similar structural motifs can induce apoptosis in cancer cells at micromolar concentrations. The specific mechanisms often involve the activation of intrinsic apoptotic pathways and modulation of cell cycle regulators .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Features of Triazole-Acetamide Derivatives
Key Observations :
- The target compound uniquely combines indole and dual alkoxy groups , distinguishing it from analogs with chlorophenyl (7h ) or pyrazine (573933-59-2 ) substituents.
- The 3,4-dimethoxyphenethyl side chain contrasts with simpler acetamide linkages (e.g., 7h’s 2-acetamide ) or ketone-bearing chains (Compound 2 ).
Q & A
Q. What are the critical synthetic steps for preparing this compound, and what reaction conditions are essential for high yield?
The synthesis involves a multi-step pathway:
- Step 1 : Formation of the triazole core via cyclocondensation of thiosemicarbazide derivatives with appropriate carbonyl compounds under reflux in ethanol .
- Step 2 : Introduction of the indole moiety through nucleophilic substitution, requiring anhydrous conditions and catalysts like sodium hydride to avoid hydrolysis .
- Step 3 : Coupling of the thioacetamide group using chloroacetonitrile or bromoacetamide in the presence of a base (e.g., KOH) at 60–80°C .
Key conditions : Strict temperature control (±2°C) and inert atmosphere (N₂/Ar) are critical to prevent oxidation of sulfur-containing intermediates .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the integration of aromatic protons (e.g., 3,4-dimethoxyphenethyl) and indole NH signals. DEPT-135 helps distinguish CH₂ and CH₃ groups in the acetamide chain .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the triazole-indole scaffold .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S bond) validate functional groups .
Q. What are the primary solubility and stability considerations for this compound in biological assays?
- Solubility : The compound is sparingly soluble in aqueous buffers (e.g., PBS) but dissolves in DMSO or ethanol (≥95% purity). Pre-solubilization in DMSO (≤0.1% v/v) is recommended for cell-based assays .
- Stability : Degrades at pH < 5 or > 9 due to hydrolysis of the acetamide bond. Store at –20°C under desiccation to prevent thioether oxidation .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound’s biological targets?
- Target Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., serotonin receptors). The indole and triazole moieties show high binding affinity for hydrophobic pockets .
- QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity data. For example, 3,4-dimethoxy groups enhance membrane permeability compared to 2,4-substituted analogs .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Variable 1 : Differences in substituent positions (e.g., 3,4-dimethoxy vs. 4-ethoxy) alter logP values, affecting cellular uptake. Validate using identical analogs in parallel assays .
- Variable 2 : Assay conditions (e.g., serum-free vs. serum-containing media) influence compound stability. Conduct time-course stability studies under experimental conditions .
Q. How can reaction yields be optimized for large-scale synthesis without compromising purity?
- Catalyst Screening : Replace traditional bases (e.g., NaOH) with phase-transfer catalysts like tetrabutylammonium bromide (TBAB), improving reaction homogeneity and yield by 15–20% .
- Workflow Refinement : Use continuous-flow reactors for exothermic steps (e.g., triazole cyclization) to maintain temperature control and reduce byproduct formation .
Q. What advanced techniques validate the compound’s mechanism of action in enzyme inhibition?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., kinases). The thioacetamide group shows slow dissociation rates (k₀ff ~10⁻³ s⁻¹), suggesting irreversible binding .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor interactions. Negative ΔH values indicate favorable hydrophobic interactions with the triazole ring .
Methodological Notes
- Data Interpretation : Discrepancies in IC₅₀ values between studies may arise from assay variability (e.g., ATP concentrations in kinase assays). Normalize data using internal controls like staurosporine .
- Synthetic Troubleshooting : If yields drop below 40%, check for moisture in reagents (e.g., hydrazine derivatives) or incomplete cyclization via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
